molecular formula C7H8F2N2 B13359443 2-(3,3-Difluorocyclobutyl)-1H-imidazole

2-(3,3-Difluorocyclobutyl)-1H-imidazole

Cat. No.: B13359443
M. Wt: 158.15 g/mol
InChI Key: YNSFTJBKPODZCE-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-1H-imidazole is a fluorinated organic compound that features a cyclobutyl ring substituted with two fluorine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • 2-(3,3-Difluorocyclobutyl)acetic acid
  • Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate

Uniqueness

2-(3,3-Difluorocyclobutyl)-1H-imidazole is unique due to the presence of both the cyclobutyl ring and the imidazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)-1H-imidazole

InChI

InChI=1S/C7H8F2N2/c8-7(9)3-5(4-7)6-10-1-2-11-6/h1-2,5H,3-4H2,(H,10,11)

InChI Key

YNSFTJBKPODZCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=NC=CN2

Origin of Product

United States

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